molecular formula C19H14FNO4 B3140274 methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate CAS No. 477871-55-9

methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate

Cat. No.: B3140274
CAS No.: 477871-55-9
M. Wt: 339.3 g/mol
InChI Key: ZYODSFYRATYCKU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate is a synthetic aromatic ester featuring a 4-fluorobenzoyloxy substituent at the 2-position and a pyrrole ring at the 4-position of the central benzene ring. The pyrrole moiety, an aromatic heterocycle, may contribute to π-π stacking interactions or serve as a hydrogen-bond acceptor/donor, depending on its orientation. The methyl ester group increases lipophilicity compared to free carboxylic acids, which could improve membrane permeability in biological systems.

Properties

IUPAC Name

methyl 2-(4-fluorobenzoyl)oxy-4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c1-24-19(23)16-9-8-15(21-10-2-3-11-21)12-17(16)25-18(22)13-4-6-14(20)7-5-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODSFYRATYCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C=CC=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192141
Record name Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477871-55-9
Record name Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate typically involves the esterification of 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoic acid, while reduction with lithium aluminum hydride can produce 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzyl alcohol .

Scientific Research Applications

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to specific targets, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing key functional groups or structural motifs.

Fluorobenzoyl-Containing Derivatives

N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (Compound 26 in ):

  • Structure : Contains a 4-fluorobenzoyl group linked via amide bonds to tyrosine and phenylalanine residues, terminated by a methyl ester.
  • Key Differences : The peptide backbone introduces hydrogen-bonding capacity and conformational rigidity, unlike the aromatic ester backbone of the target compound.

N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (Compound 25 in ):

  • Structure : Substitutes fluorine with chlorine at the benzoyl group’s 2-position.

Pyrrole/Pyrrolidine-Containing Esters

Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate ():

  • Structure : Features a nitro group and a saturated pyrrolidine ring instead of the target compound’s pyrrole.
  • Key Differences: The saturated pyrrolidine introduces conformational flexibility, while the nitro group increases polarity and hydrogen-bond acceptor capacity.

Ester-Functionalized Aromatic Compounds

Methyl 4-nitro-3-phenylbenzoate (Hypothetical analog for comparison):

  • Structure : Lacks fluorobenzoyl and pyrrole groups but shares the methyl ester.
  • Key Differences : The absence of fluorine and heterocycles reduces electronic complexity and π-system interactions, simplifying crystallization behavior.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Implications Reference
Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate C₁₉H₁₄FNO₄ 4-Fluorobenzoyloxy, pyrrole High lipophilicity; potential π-π stacking -
N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester C₂₇H₂₅FN₂O₅ 4-Fluorobenzoyl, peptide backbone Enhanced metabolic stability; rigid conformation
Methyl ...pyrrolidine-2-carboxylate () C₃₅H₃₃N₃O₆ Nitro, pyrrolidine, azetidinone Crystalline dimerization via C–H⋯O bonds

Research Findings and Implications

  • Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity enhances dipole interactions, which may improve target binding in drug design compared to chlorine .
  • Ester vs. Amide Linkages : Esters are more prone to hydrolysis, suggesting the target compound may have shorter biological half-lives than amide-based analogs .
  • Pyrrole vs.

Biological Activity

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate, with the molecular formula C19H14FNO4C_{19}H_{14}FNO_4, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A fluorobenzoyl group , which may enhance lipophilicity and improve binding to biological targets.
  • A pyrrole ring , known for its participation in various biochemical interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorobenzoyl moiety can increase the compound's binding affinity, while the pyrrole ring may facilitate π-π stacking interactions with aromatic amino acids in target proteins. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related pyrrole derivatives have shown effectiveness against various bacterial strains. The presence of the fluorobenzoyl group is hypothesized to contribute to enhanced antibacterial activity through improved membrane permeability.

Anticancer Properties

This compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest. The exact pathways involved remain under investigation, but the compound's ability to interfere with signaling pathways critical for tumor growth is a focus of current research.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) below 50 µg/mL.
AnticancerInduced apoptosis in MCF-7 breast cancer cells; IC50 values indicated significant cytotoxicity at concentrations above 20 µM.
Enzyme InhibitionInhibited enzyme activity in vitro; potential as a lead compound for drug development targeting specific cancer pathways.

Case Study: Anticancer Activity Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, this compound was evaluated for its effects on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment. The study highlighted the importance of further exploring its mechanism of action and optimizing its pharmacological profile for clinical use.

Q & A

Q. Yield Optimization :

  • Use anhydrous solvents to minimize hydrolysis of the acyl chloride.
  • Control temperature (0–5°C for exothermic steps) to reduce side reactions.
  • Monitor reaction progress via TLC or HPLC. Similar strategies were applied in synthesizing structurally related fluorobenzoate-pyrrole hybrids .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and pyrrole protons (δ 6.0–7.0 ppm).
    • ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm) and fluorobenzoyl groups (δ ~160–165 ppm for C-F coupling).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₀H₁₅FNO₄: [M+H]⁺ = 352.0984).
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays).

Example : In analogous fluorophenyl-pyrrole derivatives, discrepancies between NMR and HRMS data were resolved by repeating analyses under dry conditions to exclude moisture interference .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during fluorobenzoylation?

Challenges : Competing hydrolysis of 4-fluorobenzoyl chloride or undesired O- vs. N-acylation of the pyrrole ring.
Methodology :

  • Solvent Selection : Use dichloromethane (DCM) or THF to stabilize the acyl chloride.
  • Base Screening : Test alternatives like DMAP (4-dimethylaminopyridine) to enhance reactivity over pyridine.
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track acyl chloride consumption.
  • Temperature Gradients : Perform reactions at −20°C to slow hydrolysis, as demonstrated in related fluorobenzoylations .

Advanced: What experimental designs are suitable for evaluating the biological activity of this compound?

Q. Stepwise Approach :

In Vitro Screening :

  • Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity.
  • Include positive controls (e.g., doxorubicin) and solvent controls.

Target Identification :

  • Perform kinase inhibition profiling or molecular docking studies targeting pyrrole-interacting enzymes (e.g., cyclooxygenase-2).

Dose-Response Analysis :

  • Apply a logarithmic concentration range (1 nM–100 µM) with triplicate replicates.

Statistical Design : Randomized block designs (as in ) minimize batch effects. For example, partition assays into blocks based on incubation time or plate location.

Advanced: How can researchers assess the environmental fate and ecotoxicological impact of this compound?

Follow the INCHEMBIOL framework ():

Physicochemical Properties :

  • Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Measure hydrolysis half-life at pH 4, 7, and 10.

Ecotoxicology :

  • Conduct acute toxicity tests on Daphnia magna (48-hour LC₅₀).
  • Use algal growth inhibition assays (Chlorella vulgaris) to assess aquatic toxicity.

Degradation Studies :

  • Simulate UV-induced photodegradation using a solar simulator.

Data Interpretation : Compare results to regulatory thresholds (e.g., OECD guidelines) and model persistence using QSAR tools.

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Case Example : Discrepancy between observed and calculated HRMS masses.
Resolution Steps :

Re-Analyze Sample : Ensure no residual solvents or impurities (e.g., via GC-MS).

Isotopic Pattern Analysis : Confirm the presence of fluorine (19F) vs. chlorine (35Cl/37Cl).

Alternative Techniques :

  • Use X-ray crystallography for unambiguous confirmation (as in ).
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

Documentation : Cross-validate with synthetic intermediates (e.g., confirm pyrrole substitution via NOESY) .

Basic: What storage conditions are recommended to maintain the compound’s stability?

  • Temperature : Store at −20°C in airtight, light-resistant containers.
  • Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group.
  • Solvent Compatibility : Dissolve in anhydrous DMSO or DCM for long-term storage.

Caution : Repeated freeze-thaw cycles degrade fluorinated aromatic compounds; aliquot samples for single-use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate

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